molecular formula C10H6BrN3S B13298795 6-Bromo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine CAS No. 916256-66-1

6-Bromo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B13298795
CAS No.: 916256-66-1
M. Wt: 280.15 g/mol
InChI Key: NTRPKQSOTZKVIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and material science. This compound is characterized by a pyrazolo[1,5-a]pyrimidine core substituted with a bromine atom at the 6-position and a thiophene ring at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS) in a solvent like dichloromethane.

    Cross-Coupling: Palladium catalysts, thiophene boronic acid derivatives, and bases like potassium carbonate in solvents such as toluene or ethanol.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Products: Various 6-substituted pyrazolo[1,5-a]pyrimidines.

    Cross-Coupling Products: Compounds with diverse functional groups at the 6-position.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiol derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Bromo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine primarily involves its interaction with molecular targets such as kinases. For instance, it acts as an inhibitor of CDK2 by binding to the active site and preventing the phosphorylation of substrates necessary for cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it particularly effective in certain biological applications, such as kinase inhibition, where precise molecular interactions are crucial .

Properties

IUPAC Name

6-bromo-2-thiophen-2-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrN3S/c11-7-5-12-10-4-8(13-14(10)6-7)9-2-1-3-15-9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRPKQSOTZKVIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN3C=C(C=NC3=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301248414
Record name 6-Bromo-2-(2-thienyl)pyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301248414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916256-66-1
Record name 6-Bromo-2-(2-thienyl)pyrazolo[1,5-a]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916256-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-(2-thienyl)pyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301248414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.